molecular formula C16H16N2O4 B15088470 Phenmedipham-d3

Phenmedipham-d3

Cat. No.: B15088470
M. Wt: 303.33 g/mol
InChI Key: IDOWTHOLJBTAFI-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenmedipham-d3 is a deuterated compound of Phenmedipham, a widely used herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling. Phenmedipham itself is commonly used in the cultivation of crops such as sugar beets and strawberries to control broadleaf weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenmedipham-d3 involves the incorporation of deuterium atoms into the Phenmedipham molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Phenmedipham-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced carbamate derivatives .

Scientific Research Applications

Phenmedipham-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving metabolic and pharmacokinetic profiling due to its deuterium labeling.

    Biology: Employed in studies investigating the metabolic pathways and biological effects of herbicides.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of herbicides.

    Industry: Applied in the development of new herbicides and the optimization of existing formulations.

Mechanism of Action

Phenmedipham-d3 exerts its effects by inhibiting the photosynthetic electron transport chain in plants. This inhibition disrupts the production of adenosine triphosphate, leading to the death of the targeted weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct isotopic signature, allowing for more accurate tracking and analysis in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

303.33 g/mol

IUPAC Name

[3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)/i2D3

InChI Key

IDOWTHOLJBTAFI-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC

Origin of Product

United States

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